molecular formula C6H15ClOSi B047710 2-(Trimethylsilyl)ethoxymethyl chloride CAS No. 76513-69-4

2-(Trimethylsilyl)ethoxymethyl chloride

Cat. No.: B047710
CAS No.: 76513-69-4
M. Wt: 166.72 g/mol
InChI Key: BPXKZEMBEZGUAH-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethoxymethyl chloride is an organochlorine compound with the molecular formula C6H15ClOSi. It is widely used in organic synthesis, particularly as a reagent for the protection of hydroxyl groups. This compound is known for its ability to protect amines, alcohols, phenols, and carboxy groups, making it a valuable tool in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride typically involves the reaction of 1-bromo-2-chloromethoxy-ethane with anhydrous tetrahydrofuran as the solvent. The reaction mixture is cooled to 0°C, and methylmagnesium chloride and n-butyllithium are added slowly. The mixture is stirred at 0°C for 2 hours, followed by the addition of trimethylchlorosilane. The reaction is then allowed to proceed at room temperature for several hours. The final product is obtained by quenching the reaction with water, extracting with ethyl acetate, and purifying through silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are performed under controlled conditions to ensure high yield and purity. The raw materials used are readily available in the market, and the process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)ethoxymethyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chloride group.

    Protection Reactions: It is commonly used to protect hydroxyl groups in organic synthesis.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroxyl Protection

Overview : SEM-Cl is primarily used to protect hydroxyl groups in alcohols during synthetic procedures. It is effective for both primary and secondary alcohols, providing stability under various reaction conditions.

  • Protection Mechanism : The SEM group can be introduced to alcohols via nucleophilic substitution, forming stable ether derivatives.
Type of AlcoholReaction ConditionStability
PrimaryMild acidicStable
SecondaryMild acidicStable
TertiaryStrong acidicUnstable

Case Study : In a study involving the protection of phenolic compounds, SEM-Cl was successfully used to shield hydroxyl groups from electrophilic attack, demonstrating its utility in multi-step synthesis where selective reactivity is crucial .

Functional Group Protection

SEM-Cl is also employed to protect other functional groups, such as carboxylic acids and aromatic amines.

  • Carboxylic Acids : The SEM group can be used to protect carboxylic acids, which can later be deprotected under mild conditions using methanol reflux or magnesium bromide.
Functional GroupProtection MethodDeprotection Method
Carboxylic AcidSEM-ClMethanol Reflux
Aromatic AmineSEM-ClPhosphorus Tetraiodide

Case Study : Research demonstrated the efficacy of SEM-Cl in protecting imidazole and indole derivatives, allowing for subsequent alkylation without compromising the integrity of the protected groups .

Reagent for Synthesis

SEM-Cl serves as a reagent for synthesizing more complex molecules. It can replace formaldehyde in certain reactions, facilitating the formation of enol ethers.

  • Replacement Reaction :
R OH SEM ClR Si CH3)3+HCl\text{R OH SEM Cl}\rightarrow \text{R Si CH}_3)_3+\text{HCl}

This reaction highlights the versatility of SEM-Cl as a reactive intermediate that can lead to various synthetic pathways.

Applications in Organocatalysis

Recent studies have shown that SEM-Cl can be effectively utilized in organocatalytic processes, enhancing the selectivity and yield of target compounds.

  • Organocatalytic Reactions : The presence of the SEM group allows for more controlled reactivity in complex environments, which is beneficial in synthesizing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethoxymethyl chloride involves the protection of hydroxyl groups by forming a stable silyl ether. This protection is achieved by the reaction of the hydroxyl group with the compound, resulting in the formation of a silyl ether linkage. The protected hydroxyl group can be selectively cleaved using fluoride ions under mild conditions, allowing for the controlled deprotection of the functional group .

Comparison with Similar Compounds

  • Trimethylsilyl chloride
  • Chloromethyl 2-trimethylsilylethyl ether
  • (2-Chloromethoxyethyl)trimethylsilane

Comparison: 2-(Trimethylsilyl)ethoxymethyl chloride is unique in its ability to protect hydroxyl groups selectively and under mild conditions. Compared to other similar compounds, it offers greater stability and ease of deprotection, making it a preferred choice in organic synthesis .

Biological Activity

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a compound that has garnered attention in the field of organic chemistry and biochemistry, particularly for its role as a protective group in the synthesis of nucleic acids and other biomolecules. This article explores the biological activity of SEM-Cl, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

SEM-Cl is primarily utilized as a protecting group for hydroxyl functionalities in organic synthesis. Its stability under various conditions makes it particularly valuable in the synthesis of RNA and other nucleic acids. The compound's ability to protect the 2-hydroxyl group during RNA synthesis while allowing for subsequent deprotection is crucial for achieving high yields in complex chemical reactions.

The biological activity of SEM-Cl can be understood through its role in protecting functional groups during chemical reactions. When used in RNA synthesis, SEM-Cl acts by temporarily blocking reactive hydroxyl groups, thus preventing unwanted side reactions. This selectivity allows for precise modifications to nucleic acid structures.

Reaction Pathway

  • Protection : The hydroxyl group on the nucleoside reacts with SEM-Cl in the presence of a base (e.g., i-Pr2NEt), leading to the formation of a 2'-O-SEM protected derivative.
  • Deprotection : The SEM group can be removed under mild acidic conditions or through specific reagents, allowing for further functionalization or incorporation into larger biomolecular constructs.

1. Protective Effects During RNA Synthesis

Research indicates that SEM-Cl is effective in protecting the 2-hydroxyl group during RNA synthesis, which is critical for maintaining the integrity of the RNA molecule throughout various synthetic steps. The compound has demonstrated high regioselectivity and efficiency in introducing protective groups without significant steric hindrance, leading to improved yields compared to other protecting groups like t-butyldimethylsilyl (TBDMS) .

2. Antiviral Applications

In studies involving prodrugs, SEM-Cl has been shown to enhance the biological activity of certain antiviral compounds. For instance, derivatives synthesized using SEM-Cl exhibited improved potency against herpes simplex virus type 2 (HSV-2), with enhancements reported to be over 150-fold compared to their parent compounds .

Table 1: Summary of Biological Activities Associated with SEM-Cl

Study Application Findings
Study on RNA Synthesis Protecting GroupAchieved 88% yield in synthesizing 2'-O-SEM protected derivatives.
Antiviral Activity Prodrug EnhancementEnhanced antiviral potency against HSV-2 by over 150-fold compared to parent compound.
Catalytic Reactions Reaction TerminationSuccessfully discharged from intermediates via dimethylaluminum chloride, enabling further synthesis steps.

Q & A

Basic Questions

Q. How is SEM-Cl utilized as a protecting group for alcohols and amines in organic synthesis?

SEM-Cl is widely employed to protect hydroxyl (-OH) and amine (-NH) groups due to its stability under basic and nucleophilic conditions. The typical procedure involves:

  • Reaction Setup : Dissolve the substrate (alcohol/amine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).
  • Base Addition : Add a hindered base like N,N-diisopropylethylamine (DIPEA, 1.5–2.0 equiv) to scavenge HCl generated during the reaction .
  • SEM-Cl Addition : Introduce SEM-Cl (1.2–1.5 equiv) dropwise at 0–25°C. Stir until completion (monitored by TLC or NMR).
  • Workup : Quench with aqueous NH₄Cl, extract with DCM, dry (Na₂SO₄), and concentrate.

SEM ethers/amines remain stable during subsequent reactions (e.g., Grignard, cross-coupling) but are cleaved under mild acidic conditions (e.g., 1–3 M HCl in THF, 25–50°C) .

Q. What are the optimal storage conditions for SEM-Cl, and how does instability affect experimental reproducibility?

SEM-Cl is moisture-sensitive and prone to decomposition via hydrolysis. Key storage guidelines include:

  • Temperature : Store at < -20°C in sealed, amber vials under inert gas .
  • Handling : Use anhydrous solvents and gloveboxes for aliquoting. Pre-cool syringes to minimize thermal degradation.

Decomposition products (e.g., 2-(trimethylsilyl)ethanol) can reduce reaction yields and introduce side reactions. Regularly validate SEM-Cl purity via 1{}^{1}H NMR (δ 0.0–0.2 ppm for Si(CH₃)₃) or GC-MS .

Advanced Questions

Q. How do SEM-protected intermediates compare to MEM or THP-protected analogs in carbohydrate chemistry?

SEM-Cl offers distinct advantages over MEM (methoxyethoxymethyl) and THP (tetrahydropyranyl) groups:

Protecting Group Deprotection Conditions Stability Reference
SEM1–3 M HCl in THF, 25–50°CStable under basic/oxidizing conditions
MEMStronger acids (e.g., conc. H₂SO₄)Less acid-labile
THPPPTS in ethanol/water, 50°CSensitive to acidic hydrolysis

SEM’s mild deprotection minimizes side reactions in acid-sensitive substrates (e.g., glycosides), making it preferable for multi-step syntheses .

Q. What methodological challenges arise when using SEM-Cl for indole protection, and how can they be mitigated?

Protecting indole’s N–H with SEM-Cl requires careful optimization:

  • Competing Side Reactions : Indole’s electron-rich C3 position may undergo electrophilic substitution. Mitigate by using low temperatures (0–5°C) and limiting SEM-Cl to 1.1 equiv .
  • Base Selection : DIPEA outperforms pyridine due to reduced nucleophilicity, minimizing adduct formation .
  • Deprotection Specificity : SEM-protected indoles are stable under Suzuki-Miyaura conditions but cleave selectively with TBAF (tetrabutylammonium fluoride) in THF .

Case Study : In Baricitinib synthesis, SEM-Cl protected an imidazole intermediate, enabling subsequent functionalization without deprotection .

Q. How can contradictions in reported physical data (e.g., boiling point) impact experimental design?

Discrepancies in SEM-Cl’s boiling point (e.g., 57–59°C at 8 mmHg vs. 170–172°C at ambient pressure ) highlight the need for precise pressure documentation. Researchers should:

  • Reference Pressure : Always report boiling points with pressure (e.g., 8 mmHg ).
  • Validate Purity : Impurities (e.g., residual thionyl chloride) can alter observed properties. Use distillation under reduced pressure for purification .

Q. What analytical techniques are critical for characterizing SEM-protected intermediates?

  • NMR Spectroscopy :
    • 1{}^{1}H NMR: Look for Si(CH₃)₃ singlet at δ 0.0–0.2 ppm and –OCH₂– protons at δ 3.5–4.0 ppm .
    • 29{}^{29}Si NMR: Confirm silyl group integrity (δ 10–15 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to detect molecular ion peaks (e.g., [M+H]⁺ for SEM-protected alcohols) .
  • TLC Monitoring : Use UV-active stains or iodine vapor to track reaction progress .

Q. Methodological Considerations

Q. How does SEM-Cl’s reactivity vary with steric hindrance in tertiary alcohols?

Tertiary alcohols exhibit slower SEM protection due to steric effects. Strategies include:

  • Extended Reaction Times : Stir for 12–24 hours at 25°C.
  • Catalytic KI : Add KI (5–10 mol%) to enhance electrophilicity of SEM-Cl .

Example : SEM protection of a hindered steroid alcohol required 24 hours for >90% conversion, confirmed by HPLC .

Q. What precautions are necessary when scaling up SEM-Cl reactions?

  • Exothermicity : Add SEM-Cl slowly to prevent temperature spikes (use ice baths for >10 mmol scales).
  • Ventilation : HCl gas evolution requires scrubbers or neutralization traps .
  • Yield Optimization : Pilot small-scale reactions to determine stoichiometry and workup efficiency .

Properties

IUPAC Name

2-(chloromethoxy)ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXKZEMBEZGUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227327
Record name 2-Chloromethyl 2-(trimethylsilyl)ethyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76513-69-4
Record name 2-(Trimethylsilyl)ethoxymethyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76513-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethyl 2-(trimethylsilyl)ethyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromethyl 2-(trimethylsilyl)ethyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloromethyl 2-(trimethylsilyl)ethyl ether
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Trimethylsilyl)ethoxymethyl chloride
2-(Trimethylsilyl)ethoxymethyl chloride
2-(Trimethylsilyl)ethoxymethyl chloride
2-(Trimethylsilyl)ethoxymethyl chloride
2-(Trimethylsilyl)ethoxymethyl chloride
2-(Trimethylsilyl)ethoxymethyl chloride

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